1,1-Diethyl-2-hydroxy-3-oxotriazane

Description

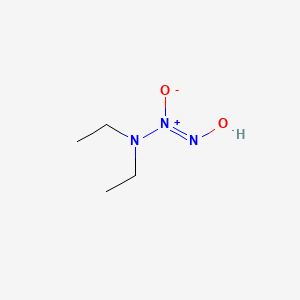

Structure

2D Structure

3D Structure

Properties

CAS No. |

1223160-21-1 |

|---|---|

Molecular Formula |

C4H11N3O2 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

(Z)-diethylamino-hydroxyimino-oxidoazanium |

InChI |

InChI=1S/C4H11N3O2/c1-3-6(4-2)7(9)5-8/h8H,3-4H2,1-2H3/b7-5- |

InChI Key |

FOSISNXVGQBIAP-ALCCZGGFSA-N |

Isomeric SMILES |

CCN(CC)/[N+](=N/O)/[O-] |

Canonical SMILES |

CCN(CC)[N+](=NO)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Diethyl 2 Hydroxy 3 Oxotriazane and Analogues

Historical Perspectives on Triazane (B1202773) Synthesis Pathways

The journey to understanding and synthesizing triazanes, saturated chains of three nitrogen atoms, is intertwined with the broader history of nitrogen chemistry. Early investigations into nitrogen-rich compounds were often characterized by the discovery of highly reactive and sometimes unstable molecules. The synthesis of the core triazane skeleton has been approached through various strategies over the years, often as part of the exploration of larger families of nitrogen heterocycles and chains.

Historically, the focus was more prominent on the synthesis of cyclic triazines (1,2,3-, 1,2,4-, and 1,3,5-triazines) due to their aromatic nature and wide-ranging applications, from dyes to pharmaceuticals. nih.govwikipedia.org The synthesis of acyclic triazanes, in contrast, presented different challenges related to the stability of the N-N-N single bond linkage.

A significant breakthrough in the synthesis of compounds structurally related to 1,1-Diethyl-2-hydroxy-3-oxotriazane came with the discovery of diazeniumdiolates, also known as NONOates. These compounds, first discovered over 50 years ago, are the salts of N-hydroxy-N-nitrosoamines. researchgate.netacs.org The general structure of a diazeniumdiolate is [R¹R²N-N(O)=NO]⁻, which corresponds to the conjugate base of 1,1-disubstituted-2-hydroxy-3-oxotriazanes. This discovery opened up a viable and now widely used pathway to this class of compounds. The primary method established was the direct reaction of secondary amines with nitric oxide (NO) under pressure. acs.org

Targeted Synthetic Routes to this compound

The synthesis of this compound, which exists in equilibrium with its conjugate base, the this compound anion (a diazeniumdiolate), is achieved through the reaction of diethylamine (B46881) with nitric oxide. This reaction is the cornerstone for producing a variety of 1,1-dialkyl-2-hydroxy-3-oxotriazane analogues.

The general and most common method involves exposing a secondary amine, in this case, diethylamine, to high pressures of nitric oxide gas. acs.orgnih.gov The reaction is typically carried out in the presence of a base to deprotonate the initially formed N-hydroxy-N-nitrosoamine, yielding the more stable salt form.

A typical synthetic procedure can be outlined as follows:

A solution of diethylamine is prepared in a suitable solvent, such as diethyl ether or methanol.

A base, such as sodium methoxide (B1231860) or calcium hydroxide (B78521), is added to the solution. acs.orgacs.org

The reaction vessel is charged with high-pressure nitric oxide gas.

The mixture is stirred under pressure at room temperature, often for several hours, leading to the formation of a precipitate. acs.org

The resulting solid, the salt of this compound, is then collected by filtration.

The use of calcium hydroxide has been reported as a safer and more scalable alternative to sodium methoxide, as it can mitigate the risk of explosion associated with high-pressure nitric oxide reactions and can lead to improved yields and easier isolation of the product. researchgate.netacs.orgacs.org

The reaction of secondary amines with nitric oxide can be influenced by the presence of oxygen, which can lead to the formation of various nitrogen oxides and affect the yield of the desired N-nitrosamine product. jst.go.jpjst.go.jppharm.or.jppharm.or.jp Therefore, careful control of the reaction atmosphere is crucial for a successful synthesis.

Synthesis of Related Triazane Derivatives and Chemical Precursors

The synthetic methodology for this compound is applicable to a wide range of secondary amines, allowing for the creation of a diverse library of related triazane derivatives. By varying the alkyl or aryl substituents on the starting secondary amine, a multitude of 1,1-disubstituted-2-hydroxy-3-oxotriazanes can be prepared.

For instance, the reaction has been successfully applied to various primary and secondary amines, and even amides, to generate the corresponding diazeniumdiolates. acs.org The synthesis of these derivatives follows the same fundamental principle of reacting the amine or amide with nitric oxide in the presence of a base.

Key precursors for these syntheses include:

Secondary Amines (R¹R²NH): These are the primary building blocks. The nature of the R¹ and R² groups (alkyl, aryl, etc.) determines the substitution pattern of the final triazane derivative.

Nitric Oxide (NO): A crucial reagent that provides the nitroso and oxo functionalities on the triazane backbone.

Bases (e.g., NaOMe, Ca(OH)₂): Used to facilitate the reaction and isolate the product as a stable salt.

The synthesis of N,N-dihydrocarbylhydroxylamines, which are structurally related to the N-hydroxy function of the target molecule, can be achieved through the reaction of an aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a hydrogenation catalyst. google.com While not a direct route to this compound, this highlights a method for creating the N-OH moiety in related nitrogen-containing compounds.

Strategies for Functionalization of Triazane Scaffolds

The functionalization of the triazane scaffold, particularly in the form of its diazeniumdiolate salt, is a key area of research for modifying its properties. The reactivity of the diazeniumdiolate allows for further chemical transformations.

One of the most significant functionalization strategies is the O²-alkylation or O²-arylation of the diazeniumdiolate. This reaction involves treating the diazeniumdiolate salt with an alkylating or arylating agent to form a stable O-substituted derivative. nih.gov This modification is crucial as it can modulate the compound's stability and its ability to release nitric oxide.

Another approach to functionalization involves the incorporation of the triazane or a precursor moiety into a larger molecular framework. For example, triazine-based ligands have been used to create complex metallaprisms, demonstrating the utility of nitrogen-rich heterocycles in supramolecular chemistry. wikipedia.org Although the target molecule is a triazane, the principles of incorporating nitrogen-rich scaffolds can be conceptually extended.

The synthesis of covalent triazine frameworks (CTFs) through methods like ionothermal synthesis or the Schiff base reaction highlights advanced strategies for creating complex structures from nitrogen-containing building blocks. nih.gov While these methods are applied to the synthesis of polymeric materials based on triazine rings, the underlying principles of forming new bonds and architectures from nitrogen-rich precursors are relevant to the broader field of nitrogen chemistry.

The table below summarizes the key synthetic strategies discussed:

| Strategy | Description | Key Reagents | Product Class | Reference(s) |

| Diazeniumdiolate Formation | Reaction of a secondary amine with nitric oxide under pressure. | Secondary amine, Nitric oxide, Base (e.g., NaOMe, Ca(OH)₂) | 1,1-Disubstituted-2-hydroxy-3-oxotriazane salts (Diazeniumdiolates) | acs.org, nih.gov, acs.org |

| O²-Alkylation/Arylation | Alkylation or arylation of the diazeniumdiolate salt. | Diazeniumdiolate, Alkyl/Aryl halide | O²-substituted diazeniumdiolates | nih.gov |

| N,N-Dihydrocarbylhydroxylamine Synthesis | Reductive amination of an aldehyde with hydroxylamine. | Aldehyde, Hydroxylamine hydrochloride, Hydrogen, Catalyst | N,N-Disubstituted hydroxylamines | google.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 1,1-Diethyl-2-hydroxy-3-oxotriazane, the protons of the two ethyl groups are expected to exhibit distinct signals. Due to the restricted rotation around the N-N bond, a common feature in N-nitrosamines and related structures, the chemical environment of the two ethyl groups may not be identical, potentially leading to more complex spectra than a simple quartet and triplet. acanthusresearch.comsunyempire.edu The protons on the carbons adjacent to the nitrogen (the methylene (B1212753) protons) would likely appear as a quartet, split by the neighboring methyl protons. The terminal methyl protons would, in turn, appear as a triplet, split by the adjacent methylene protons.

Based on data from analogous N-nitrosodialkylamines, the methylene protons (-CH₂-) are expected to resonate further downfield due to the deshielding effect of the adjacent nitrogen atom. rsc.org For instance, in N-nitrosodibutylamine, the methylene protons alpha to the nitroso group appear at different chemical shifts (4.08 ppm and 3.54 ppm), indicating a degree of electronic asymmetry. rsc.org A similar effect could be anticipated for this compound. The hydroxyl proton (-OH) would likely appear as a broad singlet, and its chemical shift could be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ | 1.1 - 1.4 | Triplet (t) | ~7.0 |

| -CH₂- | 3.5 - 4.2 | Quartet (q) | ~7.0 |

| -OH | Variable | Broad Singlet (br s) | N/A |

Note: The predicted values are based on the analysis of structurally similar compounds. The potential for non-equivalence of the ethyl groups could result in multiple signals for the methylene and methyl protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, two distinct signals are expected for the carbon atoms of the ethyl groups. The methylene carbon (-CH₂) attached to the nitrogen will be deshielded and thus appear at a higher chemical shift compared to the terminal methyl carbon (-CH₃).

Data from related structures, such as N-nitrosodibutylamine, show the α-carbons at approximately 52.0 and 43.4 ppm, and the β-carbons at 30.3 and 28.1 ppm, again highlighting potential magnetic inequivalence. rsc.org For dialkylamino diazeniumdiolates, the α-carbons typically appear in the range of 55-58 ppm. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 12 - 16 |

| -CH₂- | 45 - 58 |

Note: The predicted values are based on data from analogous compounds. Actual values may vary.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, and the N-N-O functional groups.

A key feature would be a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the ethyl groups would appear in the 2850-3000 cm⁻¹ region. The most characteristic feature of the diazeniumdiolate group is a set of strong absorption bands. Studies on related NONOates show typical absorbances for the N-diazeniumdiolate structure, including a peak around 1605 cm⁻¹ and another near 1363 cm⁻¹. rsc.orgresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3500 | Broad, Medium-Strong |

| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |

| [N(O)NO]⁻ stretch | ~1605 | Strong |

| [N(O)NO]⁻ stretch | ~1363 | Strong |

| C-N stretch | 1000 - 1250 | Medium |

Note: These predictions are based on characteristic vibrational frequencies of functional groups found in similar molecules. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Diazeniumdiolates are known to exhibit a characteristic strong UV absorption. Research on various alicyclic amine diazeniumdiolates shows a distinct absorption maximum (λ_max) at approximately 250 nm in an aqueous basic solution (10 mM NaOH). nih.gov This absorption is attributed to a π → π* transition within the [N(O)NO]⁻ chromophore.

Table 4: UV-Vis Absorption Data for Analogous Diazeniumdiolates

| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| Sodium 1-(N-cyclopentylamino)diazen-1-ium-1,2-diolate | 250 | 8,200 | 10 mM NaOH |

| Sodium 1-(N-cycloheptylamino)diazen-1-ium-1,2-diolate | 250 | 8,700 | 10 mM NaOH |

| Sodium 1-(N-cyclooctylamino)diazen-1-ium-1,2-diolate | 250 | 8,300 | 10 mM NaOH |

Source: Data from a study on alicyclic amine diazeniumdiolates. nih.gov

Based on this data, this compound is expected to exhibit a similar UV-Vis absorption profile, with a λ_max around 250 nm.

X-ray Diffraction Studies for Solid-State Structure Determination

For analogous compounds, X-ray diffraction studies reveal that the [N(O)NO]⁻ group is typically planar. researchgate.net The N-N and N-O bond lengths within this group would be indicative of delocalized electron density. For this compound, a crystal structure analysis would confirm the (Z)-configuration around the N=N double bond as suggested by its IUPAC name. nih.gov It would also precisely define the geometry of the diethylamino group and the orientation of the hydroxyl group.

Table 5: Expected Information from X-ray Diffraction of this compound

| Structural Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | Precise distances between atoms (e.g., N-N, N-O, C-N, C-C) |

| Bond Angles | Angles between bonded atoms (e.g., O-N-N, N-N-N) |

| Torsion Angles | Conformation of the ethyl groups and the triazane (B1202773) core |

| Intermolecular Interactions | Presence of hydrogen bonding involving the -OH group |

The determination of the crystal structure would provide the ultimate confirmation of the molecular connectivity and stereochemistry established by spectroscopic methods.

Computational Chemistry and Theoretical Investigations of 1,1 Diethyl 2 Hydroxy 3 Oxotriazane

Quantum Chemical Approaches to Molecular Structure and Energetics

Quantum chemical methods are fundamental tools for understanding the electronic structure and energetic properties of molecules. However, the application of these methods to 1,1-Diethyl-2-hydroxy-3-oxotriazane has not been specifically detailed in accessible research.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio methods, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, are powerful for predicting molecular properties. Methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory could provide valuable insights into the geometry, electron distribution, and stability of this compound. For instance, ab initio studies have been conducted on various triazine derivatives to understand their electronic states and protonation energies. However, specific calculations and resulting data for this compound are not available.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used computational method due to its balance of accuracy and computational cost. It is well-suited for studying the electronic structure and properties of medium-sized organic molecules. While DFT calculations have been employed to investigate analogous compounds, such as N-diazeniumdiolates and other triazane (B1202773) derivatives, specific results for this compound, including optimized geometries, vibrational frequencies, and reaction energetics, are absent from the current body of scientific literature.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of a molecule dictates its physical and chemical behavior. A thorough conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. Such studies are crucial for understanding the molecule's flexibility and preferred shapes. While conformational analyses of related N-nitrosamines have been performed, a specific potential energy surface for this compound has not been published.

Analysis of Intramolecular Interactions

The structure and stability of this compound would be significantly influenced by intramolecular forces.

Hydrogen Bonding Contributions

The presence of a hydroxyl group (-OH) in the molecule suggests the potential for intramolecular hydrogen bonding with the nitrogen or oxygen atoms of the triazane core. This could have a profound impact on the molecule's preferred conformation and reactivity. Detailed computational studies would be necessary to quantify the strength and nature of any such intramolecular hydrogen bonds.

Hyperconjugation Effects

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, can also play a role in the stability and electronic distribution within the molecule. An analysis of hyperconjugative effects, for example, between the C-C or C-H bonds of the ethyl groups and the triazane system, would provide a more complete picture of its electronic structure.

Thermodynamic Stability Assessments

The thermodynamic stability of a molecule pertains to its energy relative to other isomeric forms or decomposition products. In the realm of computational chemistry, this is often evaluated through calculations of the heat of formation and by employing isodesmic reaction schemes.

Heat of Formation Calculations

The standard enthalpy of formation (ΔHf°) of a compound is a key thermodynamic property that quantifies its stability. It represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. libretexts.org For this compound, a precise experimental determination of its heat of formation is challenging. Computational methods, however, provide a viable alternative for estimating this value.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or more advanced ab initio methods, can be used to compute the total electronic energy of the molecule. stackexchange.com By combining this with the calculated zero-point vibrational energy and thermal corrections, the enthalpy of the molecule can be determined. The heat of formation is then typically derived by considering a balanced reaction involving species with well-established experimental heats of formation. stackexchange.comuni.edu

While specific high-level computational studies on the heat of formation of this compound are not abundant in the public literature, calculations on analogous energetic materials containing N-N and N-O bonds are common. nih.gov For instance, studies on energetic azoles have successfully employed DFT methods to calculate heats of formation, which are often positive, indicating a high energy content. nih.gov

Table 1: Illustrative Data for Heat of Formation Calculation

| Parameter | Description | Illustrative Value (Method) |

| Electronic Energy | The total energy of the molecule at 0 K. | Varies with computational method. |

| Zero-Point Energy | The vibrational energy at 0 K. | Calculated from vibrational frequencies. |

| Thermal Correction | The change in enthalpy from 0 K to 298 K. | Calculated from vibrational frequencies. |

| Calculated Enthalpy | The sum of the above energies. | Dependent on the chosen method. |

Note: This table illustrates the parameters involved in a computational determination of the heat of formation. Actual values for this compound would require a dedicated computational study.

Isodesmic Reaction Schemes for Relative Stabilities

Isodesmic reactions are hypothetical reactions in which the number and types of chemical bonds are conserved on both the reactant and product sides. uni-muenchen.describd.com This method is particularly effective for calculating the relative stabilities of molecules because it allows for the cancellation of systematic errors in computational methods. uni-muenchen.de The enthalpy change of an isodesmic reaction can be calculated with high accuracy even with more modest computational approaches. uni-muenchen.de

For this compound, an appropriate isodesmic reaction would involve breaking and reforming bonds in a way that preserves the count of C-N, N-N, N=N, N-O, C-H, and C-C bonds. An example of such a scheme is presented below:

This compound + CH3CH3 + NH3 → CH3CH2NHCH2CH3 + H2N-N(O)OH

By calculating the energies of all species in this reaction, the reaction enthalpy can be determined. If the heats of formation for all other species are known experimentally, the heat of formation for this compound can be derived. This approach has been successfully applied to a wide range of organic compounds, including those with complex bonding arrangements. frontiersin.orgumsl.edu

Kinetic Stability and Theoretical Decomposition Pathways

Kinetic stability refers to the rate at which a compound decomposes. A compound can be thermodynamically unstable but kinetically stable if the activation energy for its decomposition is high. Theoretical investigations of decomposition pathways involve identifying the transition states and calculating the energy barriers associated with different decomposition routes.

For diazeniumdiolates like this compound, a primary decomposition pathway involves the release of nitric oxide. The decomposition is often acid-catalyzed. Theoretical studies on related compounds have shown that protonation of the diazeniumdiolate functionality can trigger the decomposition process.

Computational studies can map out the potential energy surface for the decomposition reaction. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactant. This energy difference represents the activation energy barrier for the reaction.

Table 2: Illustrative Parameters for Kinetic Stability Analysis

| Parameter | Description |

| Reactant Geometry | Optimized structure of this compound. |

| Transition State Geometry | The molecular structure at the peak of the energy barrier. |

| Product Geometries | Optimized structures of the decomposition products (e.g., diethylamine (B46881) and nitric oxide). |

| Activation Energy (Ea) | The energy difference between the transition state and the reactant. |

| Reaction Enthalpy (ΔH) | The energy difference between the products and the reactant. |

Note: This table outlines the key computational outputs for assessing kinetic stability. Specific values are dependent on the chosen decomposition pathway and computational method.

Theoretical studies on analogous N-nitrosamines and other diazeniumdiolates provide insights into likely decomposition mechanisms. For example, the decomposition can proceed through homolytic or heterolytic cleavage of the N-N or N-O bonds. The specific pathway and its associated energy barrier will be influenced by factors such as the solvent environment and the presence of catalysts.

Chemical Reactivity and Mechanistic Studies of 1,1 Diethyl 2 Hydroxy 3 Oxotriazane

Decomposition Pathways and Chemical Products

The primary decomposition pathway for 1,1-diethyl-2-hydroxy-3-oxotriazane in aqueous solutions involves the release of nitric oxide. ontosight.ai This process is a defining characteristic of its chemical class, known as NONOates. The major products formed during this decomposition are nitric oxide and diethylamine (B46881). The decomposition is noted to be rapid in aqueous environments. ontosight.ai Under conditions of heating, the decomposition can also lead to the emission of toxic vapors of various nitrogen oxides (NOx). guidechem.com

| Condition | Major Products | Reference |

| Aqueous Solution | Nitric oxide, Diethylamine | ontosight.ai |

| Heating | Toxic vapors of nitrogen oxides (NOx) | guidechem.com |

| Oxidation | Various nitrogen oxides |

Mechanism of Nitric Oxide Release

This compound functions as a nitric oxide donor, releasing NO under physiological conditions. ontosight.ainih.gov The mechanism involves the protonation of the molecule, which leads to its decomposition. The structure, identified by the IUPAC name (Z)-diethylamino-hydroxyimino-oxidoazanium, is key to this process. nih.gov The release of nitric oxide is mediated by the triazene (B1217601) core, specifically involving the nitrogen at position 1. As a diazeniumdiolate, its decomposition to release NO is a characteristic reaction of this chemical family. ontosight.ai

Acid-Base Chemistry and Deprotonation Behavior

This compound exhibits acidic properties and is considered the conjugate acid of a NONOate anion. nih.gov The acidity stems from the hydroxy group, and its deprotonation yields the corresponding organic anion, 1,1-diethyl-3-oxotriazan-2-olate. guidechem.comistex.fr The estimated pKa for this deprotonation is approximately 11.28. evitachem.com The resulting anion can form salts, such as the diethylammonium (B1227033) salt, known as Diethylamine NONOate, or the sodium salt. guidechem.comnih.gov

| Property | Value/Description | Reference |

| Compound Class | Conjugate acid of a NONOate(1-) | nih.gov |

| Deprotonation Site | N-hydroxy group | guidechem.com |

| Conjugate Base | 1,1-diethyl-3-oxotriazan-2-olate | guidechem.comistex.fr |

| Estimated pKa | 11.28 | evitachem.com |

Reactivity as a Nitroso Species

The chemical structure of this compound classifies it as a nitroso compound. nih.gov This classification is based on the N-N=O functional group within its diazeniumdiolate core. The primary reactivity associated with this nitroso character is its role as a nitric oxide donor, which is a result of the cleavage of the N-N bond in the [N(O)NO] group upon protonation. nih.gov The compound's identity is also described by synonyms such as 1,1-diethyl-2-hydroxy-2-nitrosohydrazine, further emphasizing the presence of the nitroso functional group. nih.gov

Future Directions in Academic Research on 1,1 Diethyl 2 Hydroxy 3 Oxotriazane

Development of Novel Synthetic Strategies

The synthesis of asymmetrically substituted and functionalized triazanes presents a significant challenge. Future research could focus on developing novel synthetic strategies that offer high yields, regioselectivity, and stereocontrol. Drawing inspiration from the synthesis of other nitrogen-rich heterocycles, several avenues could be explored.

One promising approach involves the adaptation of multi-component reactions. For instance, a catalyst-free one-pot methodology has been developed for preparing 1,3,5-triazine-2,4-dithione derivatives from arylaldehydes, thiourea, and orthoformates. bohrium.com A similar strategy could be envisioned for 1,1-diethyl-2-hydroxy-3-oxotriazane, potentially involving the reaction of a diethylamine (B46881) derivative, a source of the N-hydroxy-N-oxo moiety, and a third component under optimized conditions.

Furthermore, advancements in the synthesis of pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govcuny.edutriazine derivatives, which have shown antiviral activity, offer insights into constructing complex triazine-containing scaffolds. nih.gov These methods include synthesis from pyrrole (B145914) derivatives, via bromohydrazone intermediates, and through transition metal-mediated reactions. nih.gov Investigating analogous pathways for the construction of the triazane (B1202773) backbone of this compound could be a fruitful area of research.

Microwave-assisted and ultrasound-assisted organic synthesis have emerged as green and efficient methods for the preparation of 1,3,5-triazine (B166579) derivatives. mdpi.com These techniques often lead to shorter reaction times and improved yields. mdpi.com Future work could involve the systematic exploration of these energy sources to promote the formation of the this compound core.

A summary of potential synthetic approaches is presented in the table below.

| Synthetic Approach | Potential Starting Materials/Reagents | Key Advantages | Relevant Analogy |

| Multi-component Reaction | Diethylamine, hydroxylamine (B1172632) derivative, oxidizing agent | One-pot synthesis, atom economy | Synthesis of 1,3,5-triazine-2,4-dithiones bohrium.com |

| Transition Metal Catalysis | Diethylnitrosamine, organometallic reagent | High selectivity, functional group tolerance | Synthesis of pyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govcuny.edutriazines nih.gov |

| Microwave/Ultrasound-Assisted Synthesis | To be determined based on reaction design | Reduced reaction times, improved yields, green chemistry | Synthesis of morpholine-functionalized 1,3,5-triazines mdpi.com |

| Cyclization of Precursors | N,N-diethyl-N'-hydroxyurea derivative | Controlled formation of the triazane ring | Synthesis of pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govcuny.edutriazolo[1,5-c]pyrimidines researchgate.net |

Application of Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and dynamics of this compound will rely on the application of advanced spectroscopic techniques. While standard methods like ¹H and ¹³C NMR will be fundamental, more sophisticated experiments will be necessary to fully elucidate its properties.

The characterization of synthesized triazine products can be challenging due to low solubility and complex spectra, which may be further complicated by the presence of rotamers. tdx.cat For this compound, variable temperature (VT) NMR studies could be invaluable. nih.govacs.org These experiments can provide information on conformational changes, the presence of isomers, and the energy barriers between them. nih.govacs.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for unambiguously assigning proton and carbon signals, especially for complex spin systems that might arise from the diethyl groups and their interaction with the triazane core. tdx.catchim.it

Mass spectrometry will be another critical tool. High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition. d-nb.info Electron impact (EI) mass spectrometry can provide valuable information about the fragmentation patterns of triazine derivatives, which can help in structural elucidation. derpharmachemica.comresearchgate.net The thermal behavior and decomposition pathways could be investigated using techniques like thermogravimetric analysis coupled with mass spectrometry (TGA-MS). oup.com

Infrared (IR) and Raman spectroscopy will provide information about the vibrational modes of the molecule, helping to identify key functional groups such as the N-O and N=O bonds. tandfonline.comtandfonline.com UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. mu-varna.bg

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| Variable Temperature NMR | Conformational dynamics, rotational barriers, isomer populations | Understanding the flexibility of the diethyl groups and potential tautomerism. nih.govacs.org |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals, connectivity | Elucidating the precise structure and connectivity of the atoms. tdx.catchim.it |

| High-Resolution Mass Spectrometry | Accurate mass and elemental composition | Confirmation of the molecular formula. d-nb.info |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pathways, structural information | Understanding the stability and decomposition of the molecule. derpharmachemica.comresearchgate.net |

| IR and Raman Spectroscopy | Vibrational modes of functional groups | Identifying characteristic N-O and N=O stretching frequencies. tandfonline.comtandfonline.com |

Refined Computational Modeling for Prediction of Reactivity and Stability

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, especially given the potential challenges in its synthesis and handling. cuny.educuny.edu Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and thermodynamic stability of the molecule. worldscientific.comnih.gov Different functionals and basis sets can be benchmarked to ensure the accuracy of the calculations.

Future computational studies could focus on several key areas. Firstly, a detailed conformational analysis could be performed to identify the most stable conformers and the energy barriers for their interconversion. This would complement experimental data from VT-NMR. Secondly, the prediction of spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, would aid in the interpretation of experimental spectra. researchgate.net

Furthermore, computational models can be used to predict the reactivity of this compound. For example, the calculation of molecular electrostatic potential (MEP) maps can identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack. worldscientific.com The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into its electron-donating and accepting abilities. worldscientific.com

Computational studies on the oxidative cleavage of triazine derivatives have shown that they can be good sources of carbon-centered radicals. acs.org Similar investigations into this compound could reveal its potential as a precursor for reactive nitrogen species.

| Computational Method | Predicted Property | Significance for this compound |

| Density Functional Theory (DFT) | Optimized geometry, thermodynamic stability, electronic structure | Understanding the fundamental properties of the molecule. worldscientific.comnih.gov |

| Conformational Analysis | Identification of stable conformers and rotational barriers | Predicting the 3D structure and flexibility. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Aiding in the interpretation of experimental electronic spectra. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, interactions with solvent molecules | Simulating the behavior of the molecule in different environments. rsc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds | Characterizing the bonding within the triazane core. |

Exploration of Structure-Reactivity Relationships within Triazane Systems

Systematic studies on the structure-reactivity relationships (SRRs) of a series of triazane analogs could provide valuable insights into the role of different substituents on their properties. By synthesizing and characterizing a library of compounds with variations in the alkyl groups on the N1 position and modifications to the N2-hydroxy and N3-oxo functionalities, a deeper understanding of their chemical behavior can be achieved.

For instance, the reactivity of 1,2,3-triazines and their oxides is known to be influenced by the position of nucleophilic attack. researchgate.net A similar investigation into a series of 1,1-dialkyl-2-hydroxy-3-oxotriazanes could map out their reactivity profiles. The electronic and steric effects of the substituents on the stability and reactivity of the triazane ring could be systematically studied.

Quantitative structure-activity relationship (QSAR) models, which have been successfully applied to triazine derivatives for various applications, could also be developed for triazane systems. worldscientific.comrsc.orgmdpi.com These models correlate structural features with chemical or biological activity, enabling the prediction of properties for newly designed compounds.

The exploration of SRRs would not only advance the fundamental understanding of triazane chemistry but also guide the design of new molecules with tailored properties for specific applications.

| Area of Exploration | Methodology | Expected Outcome |

| Synthesis of Analog Libraries | Parallel synthesis, combinatorial chemistry | A diverse set of triazane derivatives for systematic study. mcmaster.ca |

| Kinetic Studies | Spectroscopic monitoring of reactions | Determination of reaction rates and mechanisms. |

| Hammett Analysis | Correlation of reaction rates with substituent constants | Quantifying the electronic effects of substituents on reactivity. |

| QSAR Modeling | Statistical analysis of structural and activity data | Predictive models for the properties and activities of new triazanes. worldscientific.comrsc.orgmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.